![molecular formula C6H6BrNO3 B1182232 Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium CAS No. 196-07-6](/img/structure/B1182232.png)

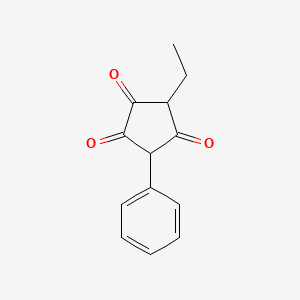

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex organic compound that belongs to the class of phenoxazines . Phenoxazines are known for their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They exhibit a diverse range of biological properties, such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .

Synthesis Analysis

The synthesis of phenoxazine derivatives has been a subject of interest due to their wide range of applications. Various synthetic transformative stages of phenoxazine scaffolds have been highlighted in the literature . The synthesis of these compounds often involves the condensation of 1,2-diamines with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of phenoxazine derivatives, including this compound, is complex. The IUPAC Standard InChI for a related compound, phenothiazine, is InChI=1S/C12H9NS/c1-3-7-11-9 (5-1)13-10-6-2-4-8-12 (10)14-11/h1-8,13H . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Phenoxazine derivatives have been synthesized through various chemical reactions. For instance, one-pot synthesis of benzo[a]pyrano[2,3-c]phenazines was reported, wherein the condensation reaction of 1,2-diamines and 2-hydroxy-1,4-naphthoquinone proceeded in the presence of acetic acid at room temperature .Physical and Chemical Properties Analysis

Phenoxazine derivatives exhibit unique physical and chemical properties that make them suitable for various applications. For instance, they are known to have a significant role in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .作用機序

将来の方向性

The future directions in the research of phenoxazine derivatives, including Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium, involve the development of novel photosensitizers for cancer treatment . There is also a need for more frequent reviews of the work done in this area, given the numerous applications of these compounds in both medicinal and industrial fields .

特性

IUPAC Name |

2-oxa-9-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12NO/c1-2-7-14-13(6-1)12-18-19-15(14)8-5-11-20(19)16-9-3-4-10-17(16)21-18/h1-12H/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUPNZCCHURFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)OC5=CC=CC=C5[N+]4=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12NO+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[(2,2,2-trichloro-1-hydroxyethyl)carbamoyl]carbamate](/img/no-structure.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)